Potency Retention via Ether Oxygen: A Critical 100-Fold Advantage Over Thioether Analogs
In SAR studies on 3-phenoxypropan-2-ones, the ether oxygen at the 3-position is essential for maintaining high enzyme inhibitory potency. When this oxygen is replaced by sulfur in structurally analogous compounds, a ~100-fold decrease in enzyme inhibition is observed. Nitrogen substitution yields completely inactive compounds [1][2]. This demonstrates that 1-phenoxy-3-phenylpropan-2-one, which retains the critical ether oxygen, is expected to be significantly more potent than its thio- or amino-substituted analogs in relevant enzyme assays.
| Evidence Dimension | Enzyme inhibitory potency (fold-change relative to oxygen analog) |
|---|---|
| Target Compound Data | Retains ether oxygen; potency comparable to reference inhibitor |
| Comparator Or Baseline | Analog with ether oxygen replaced by sulfur: ~100-fold decrease in inhibition; nitrogen substitution: inactive |
| Quantified Difference | Approximately 100-fold higher potency for oxygen-containing analog |
| Conditions | Assay with cPLA2α and FAAH enzymes, in vitro |
Why This Matters
This quantitative SAR insight justifies the selection of the oxygen-containing 1-phenoxy-3-phenylpropan-2-one over thioether analogs for enzyme inhibition studies, ensuring adequate potency and minimizing false negatives in screening campaigns.
- [1] Sundermann, T.; Hanekamp, W.; Lehr, M. 1-Heteroaryl-3-phenoxypropan-2-ones as inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: Effect of the replacement of the ether oxygen with sulfur and nitrogen moieties on enzyme inhibition and metabolic stability. Bioorg. Med. Chem. 2015, 23, 2579–2592. View Source
- [2] PubMed. 1-Heteroaryl-3-phenoxypropan-2-ones as inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: Effect of the replacement of the ether oxygen with sulfur and nitrogen moieties on enzyme inhibition and metabolic stability. PMID: 25862211. Accessed April 16, 2026. View Source
